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2-Methyl-3-piperidin-1-

ylpropanohydrazide

Cat. No.: B179631 Get Quote

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-Methyl-3-piperidin-1-
ylpropanohydrazide

Disclaimer: As of the latest literature survey, specific quantum chemical calculation studies for

2-Methyl-3-piperidin-1-ylpropanohydrazide have not been published. Therefore, this

technical guide provides a comprehensive, state-of-the-art protocol and illustrative data based

on established computational methodologies for similar organic molecules. It is intended to

serve as a blueprint for researchers and drug development professionals undertaking such an

analysis.

Introduction
Computational quantum chemistry has become an indispensable tool in modern drug discovery

and molecular sciences.[1][2][3] It provides profound insights into the electronic structure,

stability, and reactivity of molecules, which are difficult to probe experimentally.[3][4] For a

molecule like 2-Methyl-3-piperidin-1-ylpropanohydrazide, a compound of interest in

medicinal chemistry, quantum chemical calculations can elucidate its three-dimensional

conformation, vibrational properties, and electronic characteristics. These insights are crucial

for understanding its potential biological activity and for guiding further derivatization and

development.

This guide details a robust computational workflow for analyzing 2-Methyl-3-piperidin-1-
ylpropanohydrazide, focusing on Density Functional Theory (DFT), a widely used and
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accurate method for organic molecules.[2][5][6] The protocols cover geometry optimization,

vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Molecular

Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Detailed Computational Protocols
A rigorous computational study involves a multi-step process, from initial structure preparation

to in-depth analysis of its properties. The following protocol outlines a standard and effective

methodology.

Molecular Structure Preparation
The initial step is to build the 3D structure of 2-Methyl-3-piperidin-1-ylpropanohydrazide.

This can be done using any standard molecular builder software (e.g., GaussView, Avogadro).

The initial geometry does not need to be perfect, as it will be refined in the subsequent

optimization step.

Geometry Optimization
The goal of geometry optimization is to find the minimum energy conformation of the molecule

on the potential energy surface. This is a critical step, as all subsequent calculations depend on

the accuracy of the optimized structure.[7][8]

Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy

and computational cost.[9] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid

functional is highly recommended for its proven performance with organic molecules.[5][6]

[10][11]

Basis Set: The 6-31G(d,p) basis set is a suitable starting point, providing a good balance of

accuracy and efficiency. For higher accuracy, larger basis sets like 6-311++G(d,p) can be

employed.[10][12]

Software: The Gaussian suite of programs is the industry standard for such calculations.[7]

[13]

Procedure: The optimization is performed until a stationary point on the potential energy

surface is located, which is confirmed when the forces on the atoms are negligible.[8]
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Vibrational Frequency Analysis
Following optimization, a frequency calculation is performed at the same level of theory (e.g.,

B3LYP/6-31G(d,p)).[7][14] This analysis serves two primary purposes:

Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the

optimized structure corresponds to a true energy minimum.[7]

Prediction of Vibrational Spectra: The calculation yields harmonic vibrational frequencies that

can be compared with experimental Infrared (IR) and Raman spectra. This allows for the

assignment of spectral bands to specific molecular motions.[13][15]

Electronic Property Analysis
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding

chemical reactivity.[16] The energy of the HOMO is related to the molecule's ability to donate

electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO

energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and

reactivity.[16][17]

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential

on the molecule's surface.[18][19] It is an invaluable tool for identifying the electron-rich

(nucleophilic) and electron-poor (electrophilic) regions of the molecule.[20] Red-colored

regions on an MEP map indicate negative potential (sites for electrophilic attack), while blue

regions indicate positive potential (sites for nucleophilic attack).[18]

Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[21][22]

It calculates the natural atomic charges on each atom and analyzes donor-acceptor (bond-

antibond) interactions, revealing information about hyperconjugation and intramolecular charge

transfer.[21][23]

Data Presentation
The quantitative results from these calculations are best summarized in tables for clarity and

comparative analysis. Below are illustrative examples of how this data would be presented.
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Table 1: Illustrative Optimized Geometrical Parameters (Calculated at the B3LYP/6-31G(d,p)

level)

Parameter Atom(s)
Bond
Length (Å)

Parameter Atom(s)
Bond/Dihed
ral Angle (°)

Bond Length C8=O13 1.235 Bond Angle C7-C8-N9 117.5

C8-N9 1.360 C8-N9-N10 121.0

N9-N10 1.401 C2-N1-C6 112.1

N1-C6 1.465
Dihedral

Angle

O13=C8-N9-

N10
178.5

C7-H 1.095
C7-C8-N9-

N10
-2.1

Table 2: Illustrative Vibrational Frequencies and Assignments (Calculated at the B3LYP/6-

31G(d,p) level)

Frequency (cm⁻¹) Assignment Type of Vibration

3350 N10-H Asymmetric Stretch

3285 N10-H Symmetric Stretch

2940-2850 C-H (Piperidine) Symmetric/Asymmetric Stretch

1685 C8=O13 Stretch

1540 N9-H Bend

1450 CH₂ Scissoring

Table 3: Illustrative Electronic Properties (Calculated at the B3LYP/6-31G(d,p) level)
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Parameter Value (eV)

Energy of HOMO (EHOMO) -6.25

Energy of LUMO (ELUMO) 0.95

HOMO-LUMO Energy Gap (ΔE) 7.20

Ionization Potential (I) 6.25

Electron Affinity (A) -0.95

Electronegativity (χ) 2.65

Chemical Hardness (η) 3.60

Global Electrophilicity Index (ω) 0.97

Dipole Moment (Debye) 3.45

Table 4: Illustrative Natural Atomic Charges (NBO Analysis) (Calculated at the B3LYP/6-

31G(d,p) level)

Atom Charge (e) Atom Charge (e)

N1 (Piperidine) -0.552 O13 -0.658

C2 -0.245 C8 +0.710

C7 -0.189 N9 -0.680

H (on N10) +0.415 N10 -0.495

Visualization of Computational Workflow
A clear workflow is essential for planning and executing a computational study. The following

diagram, generated using Graphviz (DOT language), illustrates the logical progression of the

quantum chemical calculations described in this guide.
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Caption: Workflow for quantum chemical analysis of a target molecule.
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Conclusion
This technical guide outlines a comprehensive and standardized methodology for the quantum

chemical analysis of 2-Methyl-3-piperidin-1-ylpropanohydrazide. By employing Density

Functional Theory, researchers can obtain reliable data on the molecule's geometry, vibrational

modes, electronic structure, and reactivity profile. The illustrative data presented in structured

tables serves as a template for reporting such findings. This computational approach provides

a powerful, non-experimental means to characterize molecules of pharmaceutical interest,

accelerating the drug design and development process by offering predictive insights into

molecular behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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